Structural Differentiation from the Des-Methyl Analog: Molecular Weight and Formula as Procurement Identity Markers
The target compound (C₉H₁₄N₄O₂S, MW 242.3 g/mol) differs from its closest des-methyl analog, 3-((6-aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (C₈H₁₂N₄O₂S, MW 228.27 g/mol), by the presence of a methyl group at the pyrimidine 2-position . This structural difference is quantifiable by mass spectrometry (ΔMW = 14.03 Da) and by ¹H NMR integration (additional 3H singlet for the 2-CH₃ group). The methyl substituent occupies a position known in pyrimidine kinase inhibitor SAR to influence hinge-binding interactions and selectivity profiles across the kinome, though no direct comparative biochemical data are publicly available for these two specific compounds [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₉H₁₄N₄O₂S; MW 242.3 g/mol; 9 carbons |
| Comparator Or Baseline | 3-((6-Aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide: C₈H₁₂N₄O₂S; MW 228.27 g/mol; 8 carbons (des-methyl analog) |
| Quantified Difference | ΔMW = +14.03 Da (+6.2%); +1 carbon atom; additional CH₃ singlet in ¹H NMR |
| Conditions | Calculated from molecular formula; vendor specification |
Why This Matters
The 14 Da mass difference and distinct ¹H NMR signature provide unambiguous identity confirmation for procurement quality control, preventing accidental substitution with the des-methyl analog during inventory management.
- [1] Faris A, Shamkh IM, et al. QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. J Biomol Struct Dyn. 2025. Class-level SAR for pyrimidine-4,6-diamine kinase inhibitors. View Source
